molecular formula C8H6Cl2O2 B8651293 3,6-Dichloro-2-methylbenzoic acid CAS No. 1918-01-0

3,6-Dichloro-2-methylbenzoic acid

Cat. No.: B8651293
CAS No.: 1918-01-0
M. Wt: 205.03 g/mol
InChI Key: PYSWMLOJSZEZCM-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methylbenzoic acid is a substituted benzoic acid derivative featuring chlorine atoms at positions 3 and 6 and a methyl group at position 2. Benzoic acid derivatives with halogen and alkyl/alkoxy substituents are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

1918-01-0

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

3,6-dichloro-2-methylbenzoic acid

InChI

InChI=1S/C8H6Cl2O2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

PYSWMLOJSZEZCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Formula Molecular Weight CAS Number Key Applications/Notes
3,6-Dichloro-2-methylbenzoic acid 2-CH₃, 3-Cl, 6-Cl C₈H₆Cl₂O₂ ~221 (estimated) Not explicitly listed Hypothesized use as a synthetic intermediate or herbicide analog.
Dicamba (3,6-Dichloro-2-methoxybenzoic acid) 2-OCH₃, 3-Cl, 6-Cl C₈H₆Cl₂O₃ 221.04 1918-00-9 Herbicide (auxin mimic)
3-Chloro-6-methoxy-2-methylbenzoic acid 2-CH₃, 3-Cl, 6-OCH₃ C₉H₉ClO₃ 200.6 23550-92-7 Pharmacological research, synthetic precursor
3,6-Dichloro-2-hydroxybenzoic acid 2-OH, 3-Cl, 6-Cl C₇H₄Cl₂O₃ 207.01 3401-80-7 Potential metabolite or intermediate; lower solubility due to -OH
3-Chloro-2-methoxybenzoic acid 2-OCH₃, 3-Cl C₈H₇ClO₃ 186.59 3260-93-3 Intermediate in organic synthesis

Physicochemical and Functional Differences

Acidity and Solubility

  • Methyl vs. Methoxy Groups : The methyl group (electron-donating) reduces acidity compared to methoxy (electron-withdrawing). For example, Dicamba (pKa ~1.9) is more acidic than 3,6-dichloro-2-methylbenzoic acid (estimated pKa ~2.5–3.0) due to the methoxy group stabilizing the deprotonated form .
  • Hydroxy Substitution : 3,6-Dichloro-2-hydroxybenzoic acid (pKa ~2.1) has higher water solubility than methyl/methoxy analogs due to hydrogen bonding .

Thermal Stability

  • Methoxy-substituted compounds (e.g., Dicamba) exhibit higher thermal stability (mp ~114–116°C) compared to methyl analogs, which may degrade at lower temperatures due to weaker steric protection .

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